(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide
Description
(Z)-2-((2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a benzofuran derivative characterized by a Z-configured 4-methoxybenzylidene substituent at the 2-position, a 3-oxo group, and an acetohydrazide functional group at the 6-position. Its structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)25-16)24-10-17(21)20-19/h2-9H,10,19H2,1H3,(H,20,21)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKVWDZANTOIS-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.347 g/mol. The compound features a benzofuran moiety, which is known for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| (Z)-Acid | Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, a derivative exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations above 20 µM. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HT-29 cells.
Anti-inflammatory Activity
Inflammation plays a critical role in the progression of many diseases, including cancer. Recent studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, promoting apoptosis in cancer cells.
- Gene Expression Regulation : It may affect the expression of genes related to cell proliferation and survival.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural variations among benzofuran derivatives include modifications to:
- Benzylidene substituents (e.g., methoxy, halogen, alkyl groups).
- 6-position functional groups (e.g., esters, sulfonates, hydrazides, nitriles).
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Benzylidene Substituent | 6-Position Functional Group | Notable Properties/Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Methoxy | Acetohydrazide | Enhanced hydrogen bonding; potential enzyme inhibition | |
| (Z)-2-((2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid | 4-Chloro | Acetic acid | Increased lipophilicity; antimicrobial activity | |
| (Z)-benzyl 2-((2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 2,4-Dimethoxy | Benzyl ester | Improved solubility; anti-inflammatory activity | |
| (Z)-N-(2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl)acetamide | 3,4,5-Trimethoxy | Acetamide | Antioxidant and anticancer activity | |
| (2Z)-2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate | 3-Fluoro + 4-fluorobenzenesulfonate | Sulfonate ester | Dual fluorine substitution; enhanced metabolic stability |
Impact of Substituents on Properties
- Methoxy Groups : Electron-donating methoxy groups (e.g., 4-methoxy, 3,4,5-trimethoxy) improve solubility and modulate electronic effects, favoring interactions with polar biological targets .
- Halogen Substituents : Chloro or bromo groups increase lipophilicity and steric bulk, enhancing membrane permeability and antimicrobial activity .
- Ester vs. Hydrazide : Esters (e.g., benzyl, ethyl) improve metabolic stability but reduce hydrogen-bonding capacity compared to hydrazides, which may enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
